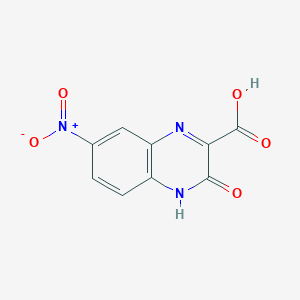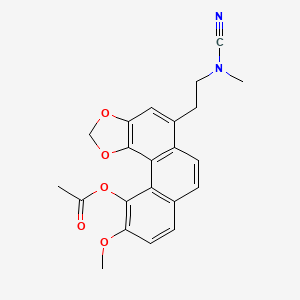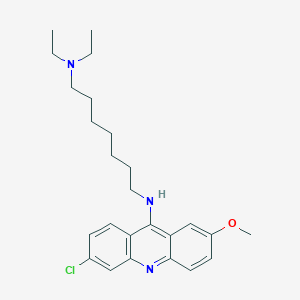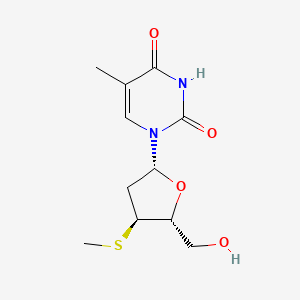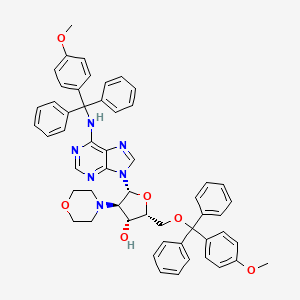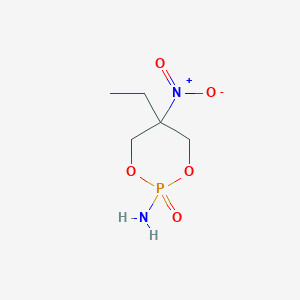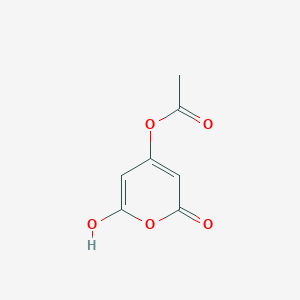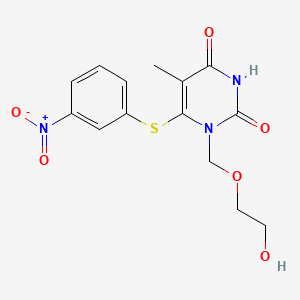
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thymine base modified with a hydroxyethoxy methyl group and a nitrophenyl thio group. These modifications impart distinct chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Hydroxyethoxy Methyl Intermediate: This step involves the reaction of ethylene oxide with methanol in the presence of a base catalyst to form 2-hydroxyethoxy methyl ether.
Thymine Derivative Formation: Thymine is reacted with the 2-hydroxyethoxy methyl ether under acidic conditions to form the modified thymine derivative.
Introduction of the Nitrophenyl Thio Group: The final step involves the reaction of the modified thymine derivative with 3-nitrophenyl thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale production may require the development of more efficient catalysts and reaction conditions to minimize costs and environmental impact.
化学反应分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into molecular biology and genetics.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. Additionally, the nitrophenyl thio group may interact with cellular proteins, affecting their function and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine: Similar structure but with a different position of the nitro group.
1-((2-Hydroxyethoxy)methyl)-6-((3-aminophenyl)thio)thymine: Similar structure but with an amino group instead of a nitro group.
1-((2-Hydroxyethoxy)methyl)-6-((3-methylphenyl)thio)thymine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-nitrophenyl)thio)thymine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl thio group, in particular, can significantly influence its reactivity and interactions with biological molecules, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
125056-67-9 |
|---|---|
分子式 |
C14H15N3O6S |
分子量 |
353.35 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(3-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-6-5-18)13(9)24-11-4-2-3-10(7-11)17(21)22/h2-4,7,18H,5-6,8H2,1H3,(H,15,19,20) |
InChI 键 |
UPEYCEARDQFTGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






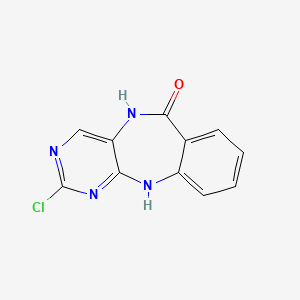
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
